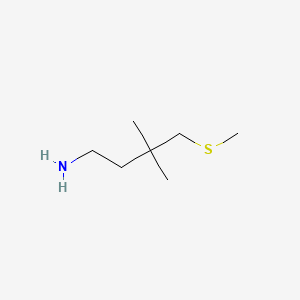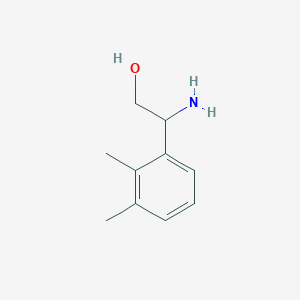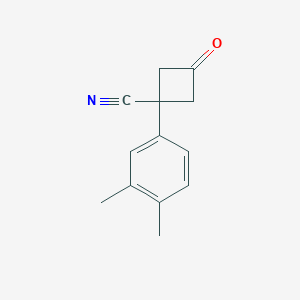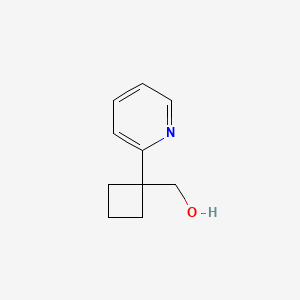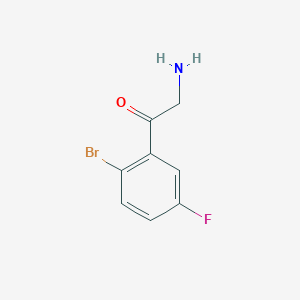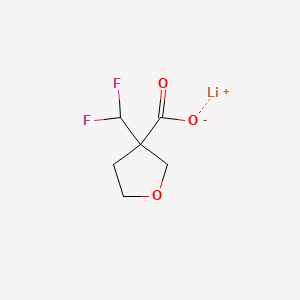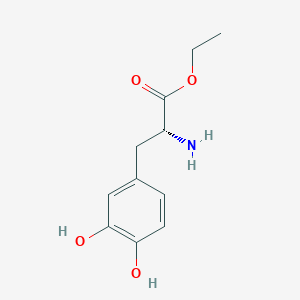![molecular formula C8H9NO B13614028 2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)
2-methyl-5-[(2R)-oxiran-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-[(2R)-oxiran-2-yl]pyridine is a heterocyclic organic compound with the molecular formula C8H9NO It features a pyridine ring substituted with a methyl group at the 2-position and an oxirane (epoxide) ring at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(2R)-oxiran-2-yl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-bromopyridine with an epoxide precursor under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the bromine atom is replaced by the oxirane ring.
Another method involves the direct epoxidation of 2-methyl-5-vinylpyridine using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods typically use a packed bed reactor with a suitable catalyst to facilitate the epoxidation reaction. The reaction conditions, such as temperature, pressure, and flow rate, are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-5-[(2R)-oxiran-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles like amines, alcohols, or thiols, resulting in the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Diols.
Substitution: Substituted pyridines with various functional groups.
Aplicaciones Científicas De Investigación
2-methyl-5-[(2R)-oxiran-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-[(2R)-oxiran-2-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-5-vinylpyridine: Lacks the oxirane ring but has a vinyl group at the 5-position.
2-methyl-5-bromopyridine: Contains a bromine atom at the 5-position instead of the oxirane ring.
2-methyl-5-ethylpyridine: Features an ethyl group at the 5-position instead of the oxirane ring.
Uniqueness
2-methyl-5-[(2R)-oxiran-2-yl]pyridine is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity. The combination of the pyridine and oxirane moieties allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H9NO |
|---|---|
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
2-methyl-5-[(2R)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C8H9NO/c1-6-2-3-7(4-9-6)8-5-10-8/h2-4,8H,5H2,1H3/t8-/m0/s1 |
Clave InChI |
JFDYZYNGKZDEOC-QMMMGPOBSA-N |
SMILES isomérico |
CC1=NC=C(C=C1)[C@@H]2CO2 |
SMILES canónico |
CC1=NC=C(C=C1)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


